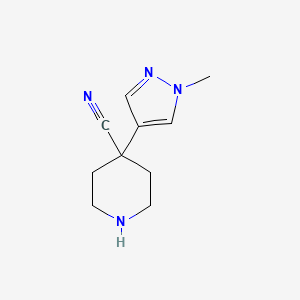

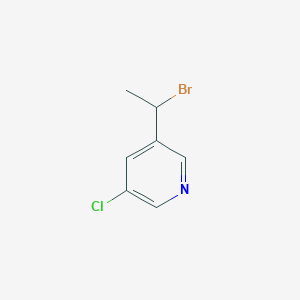

![molecular formula C19H24O3 B12287195 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione CAS No. 24101-21-1](/img/structure/B12287195.png)

4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

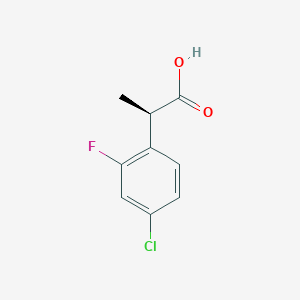

4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dion ist eine organische Verbindung mit einer komplexen Struktur, die eine Hydroxygruppe, eine Methylgruppe und einen Hexahydroinden-Kern umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dion kann über mehrere Synthesewege erfolgen. Ein übliches Verfahren beinhaltet die Suzuki-Miyaura-Kupplungsreaktion, eine weit verbreitete, übergangsmetallkatalysierte Kohlenstoff-Kohlenstoff-Bindungsbildungsreaktion . Diese Reaktion verwendet typischerweise Organoboran-Reagenzien und Palladiumkatalysatoren unter milden und funktionsgruppenverträglichen Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die spezifischen Details der industriellen Produktionsverfahren sind oft geheim gehalten und können je nach Hersteller variieren.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dion unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Hydroxygruppe kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder andere reduzierte Derivate zu bilden.

Substitution: Der aromatische Ring kann elektrophile oder nucleophile Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium für Kupplungsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Hydroxygruppe zu Ketonen führen, während die Reduktion zu Alkoholen führen kann.

Wissenschaftliche Forschungsanwendungen

4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dion hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein in der organischen Synthese und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitstruktur in der Wirkstoffforschung untersucht.

Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Zum Beispiel kann es bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt . Die genauen molekularen Zielstrukturen und -wege können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of 4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenon: Eine Verbindung mit ähnlichen Strukturmerkmalen und Anwendungen.

4,4′-Thiobis(2-tert-butyl-5-methylphenol): Eine weitere Verbindung mit verwandten chemischen Eigenschaften.

Einzigartigkeit

4-[2-(5-Hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dion ist aufgrund seiner spezifischen Kombination von funktionellen Gruppen und seinem Potenzial für vielfältige Anwendungen in verschiedenen Bereichen einzigartig. Seine strukturelle Komplexität und Reaktivität machen es zu einer wertvollen Verbindung für Forschungs- und industrielle Zwecke.

Eigenschaften

IUPAC Name |

4-[2-(5-hydroxy-2-methylphenyl)ethyl]-7a-methyl-2,3,3a,4,6,7-hexahydroindene-1,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-12-3-5-14(20)11-13(12)4-6-15-16-7-8-18(22)19(16,2)10-9-17(15)21/h3,5,11,15-16,20H,4,6-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXONJFCJAGEBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CCC2C3CCC(=O)C3(CCC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24101-21-1 |

Source

|

| Record name | NSC70573 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

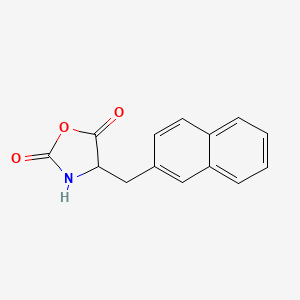

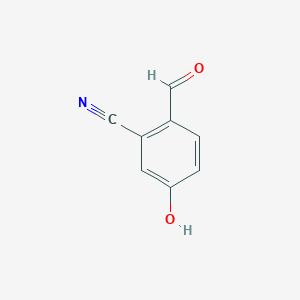

![methyl 4-(3-ethoxycarbonyloxy-10,13-dimethyl-2,3,4,5,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12287142.png)

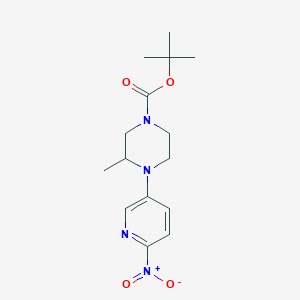

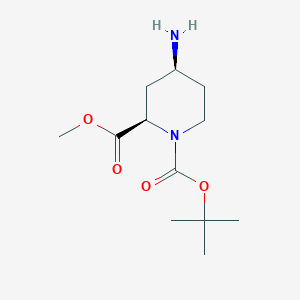

![Ethanol,2,2'-[[(5-methyl-1H-benzotriazol-1-yl)methyl]imino]bis-](/img/structure/B12287157.png)

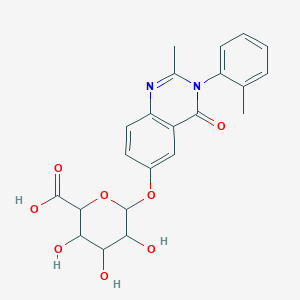

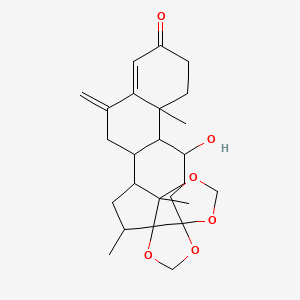

![(3-hydroxy-13-methyl-6-oxo-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-17-yl) pentanoate](/img/structure/B12287166.png)